molecular formula C18H20ClN5 B11209475 1-(3-chloro-4-methylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

1-(3-chloro-4-methylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11209475
M. Wt: 341.8 g/mol
InChI Key: IFWBVMSZFZLUAG-UHFFFAOYSA-N
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Description

1-[1-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-3-METHYLPIPERIDINE is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system containing nitrogen atoms, making it a privileged scaffold in medicinal chemistry.

Preparation Methods

The synthesis of 1-[1-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-3-METHYLPIPERIDINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the cyclization of appropriate intermediates under specific reaction conditions. For instance, the preparation might include the reaction of 3-chloro-4-methylphenylhydrazine with a suitable diketone to form the pyrazole ring, followed by further cyclization with a pyrimidine derivative . Industrial production methods often employ optimized reaction conditions, such as the use of catalysts and solvents, to enhance yield and purity .

Chemical Reactions Analysis

1-[1-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-3-METHYLPIPERIDINE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[1-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-3-METHYLPIPERIDINE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer activity by blocking cell proliferation and inducing apoptosis[8][8].

Comparison with Similar Compounds

1-[1-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-3-METHYLPIPERIDINE can be compared with other pyrazolopyrimidine derivatives, such as:

The uniqueness of 1-[1-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-3-METHYLPIPERIDINE lies in its specific substituents, which confer distinct biological properties and potential therapeutic applications.

Properties

Molecular Formula

C18H20ClN5

Molecular Weight

341.8 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-4-(3-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C18H20ClN5/c1-12-4-3-7-23(10-12)17-15-9-22-24(18(15)21-11-20-17)14-6-5-13(2)16(19)8-14/h5-6,8-9,11-12H,3-4,7,10H2,1-2H3

InChI Key

IFWBVMSZFZLUAG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=NC=NC3=C2C=NN3C4=CC(=C(C=C4)C)Cl

Origin of Product

United States

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